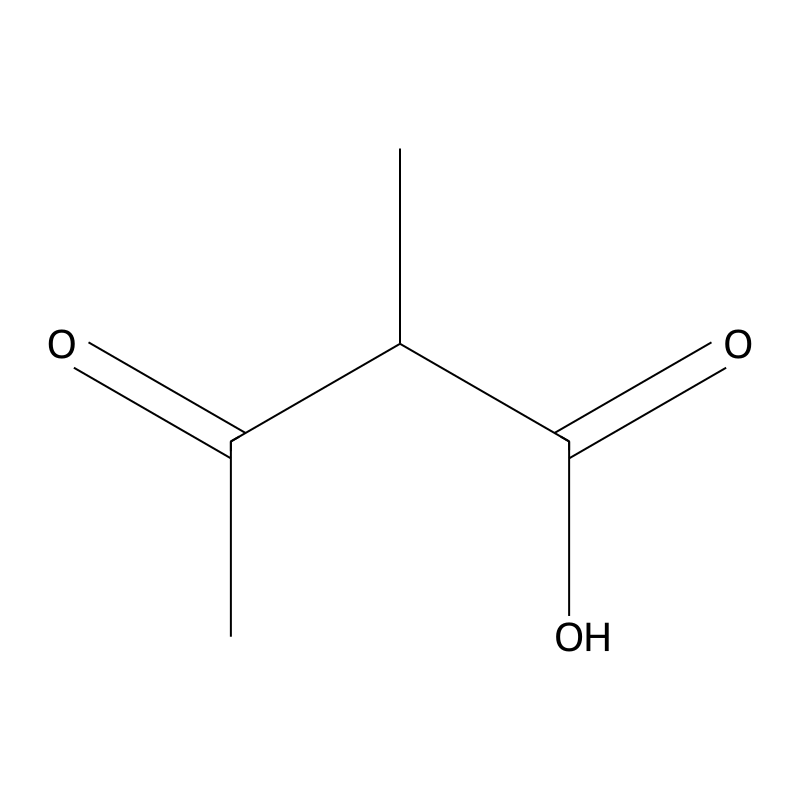

2-Methylacetoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Methylacetoacetic acid is a 3-oxo monocarboxylic acid, specifically a derivative of acetoacetic acid where a methyl group is substituted at the second position. Its chemical formula is C₅H₈O₃, and it is classified as a short-chain keto acid due to its structure, which contains fewer than six carbon atoms. This compound is known for its weakly acidic nature and is soluble in water. It plays a significant role in various bio

The primary area of research on 2-MAA concerns its role as a biomarker. An elevated level of 2-MAA in urine can indicate certain metabolic disorders, such as beta-ketothiolase deficiency [, ]. In this condition, the body has difficulty breaking down certain molecules, leading to the accumulation of 2-MAA and other metabolites.

Acetoacetyl-CoA thiolase deficiency

This is a rare genetic disorder affecting the enzyme acetoacetyl-CoA thiolase, which plays a crucial role in ketone body metabolism. Individuals with this deficiency accumulate 2-MAA, which is excreted in the urine. Elevated levels of 2-MAA serve as a biomarker for diagnosing the condition .

Beta-ketothiolase deficiency

Similar to acetoacetyl-CoA thiolase deficiency, individuals with beta-ketothiolase deficiency also exhibit elevated levels of 2-MAA in their urine due to impaired breakdown of specific metabolites .

- Enzymatic Reactions: It interacts primarily with acetoacetyl-CoA thiolase, a crucial enzyme in the synthesis and degradation of ketone bodies. This enzyme facilitates the formation of carbon-carbon bonds through Claisen condensation and its reverse reaction via thiolytic degradation .

- Decomposition: Under certain conditions, 2-methylacetoacetic acid can decompose into acetone and carbon dioxide, similar to other beta-keto acids .

- Biosynthesis: The compound can be biosynthesized from acetoacetic acid and butyric acid, highlighting its role in metabolic pathways involving fatty acids.

2-Methylacetoacetic acid exhibits notable biological activities:

- Metabolic Role: It is involved in metabolic pathways that are critical for energy production, particularly during fasting or exercise when ketone bodies serve as an alternative energy source .

- Oxidative Stress: Research indicates that this compound can induce oxidative stress in brain tissues, leading to lipid peroxidation and protein damage. This suggests potential implications in neurodegenerative diseases where its accumulation is observed.

- Biomarker Potential: Increased excretion of 2-methylacetoacetic acid has been noted in patients with acetoacetyl-CoA thiolase deficiency, making it a useful biomarker for diagnosing metabolic disorders .

Several methods exist for synthesizing 2-methylacetoacetic acid:

- Acetoacetic Ester Synthesis: This classical method involves alkylating ethyl acetoacetate at the alpha-carbon followed by hydrolysis and decarboxylation to yield the desired keto acid. A strong base is typically used to deprotonate the dicarbonyl compound before alkylation occurs .

- Biosynthetic Pathways: In biological systems, it can be formed from the condensation of acetoacetate and butyric acid through enzymatic processes that involve thiolases.

2-Methylacetoacetic acid has several applications:

- Biochemical Research: It serves as a substrate in enzymatic assays to study metabolic pathways and enzyme functions related to ketone body metabolism.

- Clinical Diagnostics: Its presence in urine can be utilized as a diagnostic marker for certain metabolic disorders, particularly those involving enzyme deficiencies related to fatty acid metabolism .

- Pharmaceuticals: The compound may have potential therapeutic applications due to its role in metabolic pathways, although specific pharmaceutical uses are still under investigation.

Studies on 2-methylacetoacetic acid have focused on its interactions with various enzymes:

- Thiolases: The compound's interaction with acetoacetyl-CoA thiolase has been extensively studied to understand its role in metabolic disorders. The deficiency of this enzyme leads to an accumulation of 2-methylacetoacetic acid, which can result in clinical symptoms associated with metabolic dysfunctions .

- Cellular Effects: Research indicates that varying concentrations of this compound can influence cellular metabolism and signaling pathways. Higher concentrations may lead to toxic effects while lower concentrations support normal metabolic functions.

Several compounds share structural or functional similarities with 2-methylacetoacetic acid. Here are some notable examples:

| Compound Name | Structure/Type | Unique Features |

|---|---|---|

| Acetoacetic Acid | 3-Oxobutanoic Acid | Simplest beta-keto acid; unstable |

| Butyric Acid | Short-chain fatty acid | Saturated fatty acid; no keto group |

| 3-Hydroxybutyric Acid | Hydroxy derivative of butyric acid | Important ketone body; involved in energy metabolism |

| Acetyl-Coenzyme A | Thioester derivative | Central metabolite in energy production |

These compounds differ from 2-methylacetoacetic acid primarily in their functional groups or chain length. For instance, while acetoacetic acid serves as a precursor for various bio

2-Methylacetoacetic acid, systematically known as 2-methyl-3-oxobutanoic acid, exhibits distinct thermodynamic properties that are characteristic of beta-keto acids. The compound has a molecular formula of C₅H₈O₃ and a molecular weight of 116.11 grams per mole [1] [2]. The structural framework consists of a carboxylic acid group adjacent to a methylated acetoacetic acid backbone, which significantly influences its physical properties.

The melting point of 2-methylacetoacetic acid has been reported at 320-321°C, indicating substantial thermal stability for this organic acid [8]. This relatively high melting point reflects the presence of strong intermolecular hydrogen bonding networks formed between carboxyl groups of adjacent molecules. The boiling point is documented at 227.9°C at standard atmospheric pressure of 760 mmHg [3] [5], which is consistent with the molecular weight and polarity of the compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 116.11 g/mol | [1] [2] |

| Melting Point | 320-321°C | [8] |

| Boiling Point | 227.9°C at 760 mmHg | [3] [5] |

| Density | 1.125 g/cm³ | [3] |

| Flash Point | 105.9°C | [3] [5] |

The density of 2-methylacetoacetic acid is 1.125 grams per cubic centimeter, indicating that the compound is denser than water [3]. This property is attributed to the compact molecular structure and the presence of multiple oxygen atoms that contribute to increased molecular density. The flash point of 105.9°C provides important information regarding the thermal behavior and volatility characteristics of the compound [3] [5].

Acid Dissociation Constants (pKa) and Tautomeric Equilibria

The acid dissociation behavior of 2-methylacetoacetic acid is governed by the presence of both carboxylic acid and beta-keto functionalities within the molecular structure. Beta-keto acids typically exhibit complex acid-base equilibria due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the conjugate base through resonance [9].

Computational studies using ab initio Car-Parrinello molecular dynamics simulations combined with metadynamics calculations have demonstrated that the acid dissociation constant can be accurately predicted for carboxylic acids containing multiple functional groups [9]. The presence of the methyl substituent at the alpha position relative to the carboxyl group influences the electronic environment and subsequently affects the pKa value through inductive effects.

The tautomeric equilibrium in 2-methylacetoacetic acid involves the interconversion between keto and enol forms, which is characteristic of beta-keto acids [10] [13]. Theoretical studies have shown that the relative stability of tautomeric forms is significantly influenced by the surrounding environment, with aqueous solutions typically favoring the keto form due to better solvation properties [10]. The energy difference between tautomeric forms in the gas phase versus solution can vary substantially, with solvation effects playing a crucial role in determining the predominant species.

| Tautomeric Form | Relative Stability | Environmental Conditions |

|---|---|---|

| Keto Form | Predominant | Aqueous solution |

| Enol Form | Minor | Gas phase conditions |

The methyl substitution at position 2 introduces steric and electronic effects that can influence the tautomeric equilibrium position compared to unsubstituted acetoacetic acid [13]. Quantum chemical calculations using density functional theory methods have been employed to investigate these equilibria, providing insights into the energy landscapes and transition states involved in the tautomerization process.

Vibrational Spectroscopy: Infrared and Raman Spectral Assignments

The vibrational spectroscopic analysis of 2-methylacetoacetic acid reveals characteristic absorption bands that correspond to specific molecular motions within the beta-keto acid framework. Infrared spectroscopy provides valuable information about the functional groups present in the molecule, particularly the carboxylic acid and ketone moieties [18] [19].

The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum of 2-methylacetoacetic acid. The carboxylic acid carbonyl typically appears in the region of 1700-1750 cm⁻¹, while the ketone carbonyl exhibits absorption around 1715 cm⁻¹ [19] [30]. The exact position of these bands is influenced by hydrogen bonding interactions and the electronic environment created by the methyl substituent.

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| C=O stretch (COOH) | 1720-1740 | Carboxylic acid | Strong |

| C=O stretch (ketone) | 1710-1720 | Ketone group | Strong |

| O-H stretch | 2500-3000 | Carboxylic acid | Broad, medium |

| C-H stretch | 2850-3000 | Methyl groups | Medium |

| C-H bend | 1350-1450 | CH₃ deformation | Medium |

The hydroxyl stretching vibration of the carboxylic acid group appears as a broad absorption in the 2500-3000 cm⁻¹ region, characteristic of hydrogen-bonded carboxylic acids [19]. The methyl group vibrations contribute to the spectrum through C-H stretching modes around 2850-3000 cm⁻¹ and bending modes in the 1350-1450 cm⁻¹ region [20].

Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules governing the activity of vibrational modes [29] [32]. The symmetric stretching vibrations that may be weak or inactive in infrared spectroscopy often show strong intensity in Raman spectra. For beta-keto acids, the C-C stretching vibrations and symmetric carbonyl modes are typically enhanced in Raman spectroscopy [30] [33].

The vibrational assignments for 2-methylacetoacetic acid can be understood through comparison with related acetoacetic acid derivatives and theoretical calculations using density functional theory methods [15] [18]. The presence of the methyl group introduces additional vibrational modes while modifying the frequencies of existing modes through mass and electronic effects.

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-methylacetoacetic acid through the analysis of both ¹H and ¹³C chemical environments. The compound exhibits characteristic resonances that reflect the electronic environments of nuclei within the beta-keto acid framework [21] [23].

In the ¹H nuclear magnetic resonance spectrum of 2-methylacetoacetic acid, several distinct resonance regions are observed [21]. The methyl group attached to the alpha carbon appears as a doublet due to coupling with the adjacent methine proton, typically resonating in the 1.0-1.5 ppm region. The alpha proton (CH) exhibits a characteristic multipicity pattern influenced by coupling with both the methyl group and potential keto-enol tautomerization effects.

| ¹H NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ (α-methyl) | 1.2-1.4 | Doublet | Alpha methyl group |

| CH (α-proton) | 3.0-3.5 | Quartet | Alpha proton |

| CH₃ (ketone) | 2.1-2.3 | Singlet | Ketone methyl |

| COOH | 10-12 | Broad singlet | Carboxylic acid |

The ketone methyl group resonates as a singlet around 2.1-2.3 ppm, reflecting the typical chemical shift range for methyl groups adjacent to carbonyl carbons [23] [25]. The carboxylic acid proton appears as a broad singlet in the downfield region between 10-12 ppm, with the exact position depending on solvent conditions and hydrogen bonding interactions.

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of 2-methylacetoacetic acid with characteristic chemical shifts for each carbon environment [25] [28]. The carbonyl carbons appear in the downfield region, with the carboxylic acid carbon typically resonating around 170-180 ppm and the ketone carbon around 200-210 ppm. The alpha carbon bearing the methyl substituent exhibits a chemical shift influenced by both the carboxyl and ketone groups.

| ¹³C NMR Signal | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O (COOH) | 175-180 | Carboxylic acid carbon |

| C=O (ketone) | 205-210 | Ketone carbon |

| C-α | 45-55 | Alpha carbon |

| CH₃ (α-methyl) | 15-20 | Alpha methyl carbon |

| CH₃ (ketone) | 25-30 | Ketone methyl carbon |

The chemical shift assignments are consistent with the electronic environments expected for a beta-keto acid structure [25]. The downfield shifts of the carbonyl carbons reflect the deshielding effect of the oxygen atoms, while the alpha carbon experiences intermediate shielding due to its position between electron-withdrawing groups.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-methylacetoacetic acid provides information about the molecular ion and characteristic fragmentation pathways that occur under ionization conditions. The molecular ion peak appears at m/z 116, corresponding to the molecular weight of the compound [34]. Beta-keto acids typically exhibit specific fragmentation patterns related to the loss of functional groups and rearrangement reactions.

The primary fragmentation pathways of 2-methylacetoacetic acid involve the loss of carboxylic acid functionality through decarboxylation reactions, which are common for carboxylic acids under mass spectrometric conditions [34]. The loss of 45 mass units (COOH) produces a significant fragment ion that retains the ketone functionality. Additionally, the loss of water (18 mass units) can occur through elimination reactions involving the carboxylic acid group.

| Fragment Ion (m/z) | Mass Loss | Proposed Structure | Relative Intensity |

|---|---|---|---|

| 116 | - | Molecular ion [M]⁺ | Moderate |

| 98 | 18 (H₂O) | Dehydrated molecular ion | Weak |

| 71 | 45 (COOH) | Decarboxylated fragment | Strong |

| 58 | 58 (CH₃COOH) | Acetone-like fragment | Moderate |

| 43 | 73 | Acetyl fragment | Strong |

The ketone functionality in 2-methylacetoacetic acid contributes to additional fragmentation patterns, including alpha-cleavage reactions that produce acylium ions [34]. The acetyl fragment (m/z 43) represents a common and stable ion formed through the cleavage adjacent to the carbonyl group. The methyl substituent influences the fragmentation behavior by providing additional stabilization through hyperconjugation effects.

Electron impact ionization typically produces more extensive fragmentation compared to chemical ionization methods, providing detailed structural information through the analysis of fragment ion patterns [34]. The relative intensities of fragment ions depend on the stability of the resulting species and the energy deposition during the ionization process.